4-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide, also known as PSB-0739, is a small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamide compounds and has been found to exhibit promising results in various preclinical studies.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 4-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide involves the reaction of piperidine, pyridine-3-carboxaldehyde, 4-nitrobenzenesulfonyl chloride, and 4-aminobenzamide.
Starting Materials
Piperidine, Pyridine-3-carboxaldehyde, 4-nitrobenzenesulfonyl chloride, 4-aminobenzamide
Reaction
The reaction begins with the conversion of pyridine-3-carboxaldehyde to its corresponding imine by reaction with piperidine., The imine is then reacted with 4-nitrobenzenesulfonyl chloride to form the corresponding sulfonamide., Finally, the sulfonamide is reacted with 4-aminobenzamide to form the desired product, 4-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide.
Mechanism Of Action
The mechanism of action of 4-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in the metabolic pathways of the parasites. It has been found to inhibit the activity of dihydroorotate dehydrogenase, an enzyme involved in the pyrimidine biosynthesis pathway, which is essential for the survival of the parasites.
Biochemical And Physiological Effects
4-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide has been found to exhibit potent activity against various parasites, including Plasmodium falciparum, the causative agent of malaria, and Leishmania donovani, the causative agent of visceral leishmaniasis. It has also been found to induce cell death in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
Advantages And Limitations For Lab Experiments
One of the major advantages of 4-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide is its potent activity against various parasitic infections and cancer cell lines. It has also been found to exhibit low toxicity in vitro, making it a promising candidate for further preclinical studies. However, one of the major limitations of 4-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide is its poor solubility in aqueous solutions, which can limit its bioavailability in vivo.
Future Directions
Further studies are needed to fully understand the mechanism of action of 4-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide and its potential therapeutic applications. One possible future direction is to develop more potent analogs of 4-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide that exhibit improved solubility and bioavailability. In addition, further studies are needed to evaluate the efficacy of 4-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide in vivo and to determine its potential toxicity and side effects. Finally, more studies are needed to evaluate the potential use of 4-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide in combination with other drugs for the treatment of parasitic infections and cancer.
Scientific Research Applications
4-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit potent activity against several parasitic infections, including malaria, leishmaniasis, and trypanosomiasis. In addition, it has also been studied for its potential use in cancer therapy, as it has been found to induce cell death in various cancer cell lines.
properties
IUPAC Name |
4-piperidin-1-ylsulfonyl-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c22-18(20-14-15-5-4-10-19-13-15)16-6-8-17(9-7-16)25(23,24)21-11-2-1-3-12-21/h4-10,13H,1-3,11-12,14H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGSHDGLEYIHDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.